3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyridines, including 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one, typically involves multi-step reactions. One common method is the [3+3]-cyclocondensation reaction, which involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . This reaction is usually carried out under mild conditions and can be catalyzed by various reagents.
Industrial Production Methods
Industrial production of thiazolopyridines often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors.
Industry: The compound can be used in the development of functional materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one include other thiazolopyridines such as:
- 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one
- 2-Oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern with fluorophenyl groups. This substitution can enhance its biological activity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C18H12F2N2OS |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,7-bis(3-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H12F2N2OS/c19-12-5-1-3-10(7-12)14-9-15(23)21-17-16(22-24-18(14)17)11-4-2-6-13(20)8-11/h1-8,14H,9H2,(H,21,23) |
InChI Key |
XCAGXLBKJGDPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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